2-Phenoxyethylamine

Pharmaceutical Intermediates Antidepressant Synthesis Nefazodone

2-Phenoxyethylamine (CAS 1758-46-9) is an organic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18. It belongs to the class of phenoxyethylamines, which are oxygen-substituted analogs of phenethylamine.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 1758-46-9
Cat. No. B128699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethylamine
CAS1758-46-9
Synonyms2-Phenoxyethanamine;  β-Aminophenetole;  Phenoxyethylamine
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCN
InChIInChI=1S/C8H11NO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2
InChIKeyIMLAIXAZMVDRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Phenoxyethylamine (CAS 1758-46-9) for Pharmaceutical Intermediates and Chemical Biology


2-Phenoxyethylamine (CAS 1758-46-9) is an organic compound with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 . It belongs to the class of phenoxyethylamines, which are oxygen-substituted analogs of phenethylamine [1]. This compound is characterized by a phenoxy group attached to an ethylamine chain, which confers unique chemical and biological properties . It is primarily utilized as a crucial intermediate in the synthesis of the antidepressant nefazodone and as a scaffold in medicinal chemistry for the development of various receptor ligands [2]. Its basic amine group allows it to participate in key reactions like alkylation and acylation, making it a versatile building block .

Why 2-Phenoxyethylamine Cannot Be Replaced by Simple Analogs in Key Applications


Generic substitution of 2-phenoxyethylamine with closely related analogs, such as phenethylamine or other primary amines, is not scientifically viable due to the compound's unique structural and functional profile. The oxygen atom in the phenoxy group significantly alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity compared to its carbon analog, phenethylamine, directly impacting receptor binding and metabolic stability [1]. Furthermore, its specific role as a direct intermediate for the antidepressant nefazodone is predicated on its precise molecular architecture; alternative amines would lead to different, therapeutically inactive products or significantly lower synthetic yields [2]. In chemical biology, its use as a fragment for molecular linking and modification is contingent upon its specific geometry and reactivity, which cannot be replicated by other 'in-class' compounds .

Quantitative Differentiation of 2-Phenoxyethylamine from Closest Analogs


Role as a Key Intermediate for Nefazodone with Demonstrated Yield Advantage

2-Phenoxyethylamine is the essential intermediate in the synthesis of the antidepressant nefazodone, a role for which generic analogs like phenethylamine are unsuitable [1]. An optimized industrial method for its preparation, involving the reaction of 2-phenoxyacetaldehyde with ammonia gas followed by reduction, achieves a yield of up to 75% [2]. In contrast, an alternative synthetic route (Route 4) for the same compound yields only about 27%, primarily due to the formation of unwanted secondary and tertiary amine byproducts [2]. This demonstrates a significant, process-specific performance difference of +48 percentage points in yield.

Pharmaceutical Intermediates Antidepressant Synthesis Nefazodone

β-Glucosidase Inhibition: A Distinct Biological Activity Not Shared by Phenethylamine

2-Phenoxyethylamine exhibits a specific biological activity, namely inhibition of the enzyme β-glucosidase, which is not reported for its close structural analog, phenethylamine . This differentiation is class-level, as the presence of the phenoxy group is a key determinant for this interaction [1]. The inhibition of β-glucosidase is a relevant target in the study of Gaucher disease and other lysosomal storage disorders.

Enzyme Inhibition Chemical Biology Drug Discovery

Moderate Affinity for 5-HT1D Receptor Compared to Other 5-HT Receptor Subtypes

The derivative N-Methyl-2-phenoxyethanamine (which contains the 2-phenoxyethylamine core) shows a specific binding affinity for the human recombinant 5-hydroxytryptamine 1D (5-HT1D) receptor alpha subtype with a Ki of 1.80E+3 nM [1]. This affinity is considered moderate and provides a baseline for comparison when optimizing ligands for other serotonin receptor subtypes. For context, more potent and selective ligands for the related 5-HT1A receptor have been developed from the phenoxyethylamine scaffold, demonstrating the versatility of this core [2].

Receptor Pharmacology Serotonin Receptors Binding Assay

Cytotoxic Activity of a Derivative Demonstrates In Vivo Hepatoprotection Advantage over Geldanamycin

A derivative of geldanamycin modified with the 2-phenoxyethylamine group, compound 3 (17-(2-phenoxyethylamino)-17-demethoxygeldanamycin), exhibited potent cytotoxicity against the MDA-MB-231 human cancer cell line with an IC50 range of 0.35 to 1.03 μM [1]. Crucially, in an in vivo hepatotoxicity study in mice, the group treated with compound 3 showed lower levels of both aspartate aminotransferase (AST) and alanine aminotransferase (ALT) compared to the group treated with the parent compound, geldanamycin (GA) [1]. This indicates a significant improvement in the safety profile conferred by the 2-phenoxyethylamine modification.

Oncology Hsp90 Inhibitors In Vivo Toxicology

Optimal Procurement and Application Scenarios for 2-Phenoxyethylamine


Industrial-Scale Synthesis of the Antidepressant Nefazodone

2-Phenoxyethylamine is the definitive intermediate for the commercial production of nefazodone. Procurement of this compound from manufacturers who have implemented the high-yield synthetic route (up to 75% yield) is critical for ensuring cost-efficiency and process robustness in large-scale pharmaceutical manufacturing [1].

Medicinal Chemistry: Fragment-Based Drug Discovery and Scaffold Development

As a validated fragment molecule, 2-Phenoxyethylamine serves as an essential building block for the design and synthesis of novel drug candidates. It is particularly valuable for creating libraries of compounds targeting serotonergic receptors (e.g., 5-HT1D, 5-HT1A) and adrenoceptors [2], where its core structure is a known pharmacophore [3].

Chemical Biology Research: Investigating Lysosomal Storage Disorders

Researchers studying Gaucher disease and related lysosomal storage disorders should consider 2-Phenoxyethylamine as a chemical probe due to its documented inhibitory activity against β-glucosidase . Its use can provide insights into enzyme function and potential therapeutic interventions not possible with simple phenethylamine analogs.

Oncology Drug Development: Designing Safer Hsp90 Inhibitors

The 2-phenoxyethylamine moiety has been proven to enhance the safety profile of Hsp90 inhibitors in vivo, as demonstrated by reduced hepatotoxicity compared to geldanamycin [4]. This makes the compound a strategic starting point for medicinal chemists aiming to develop next-generation anticancer agents with improved therapeutic windows.

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